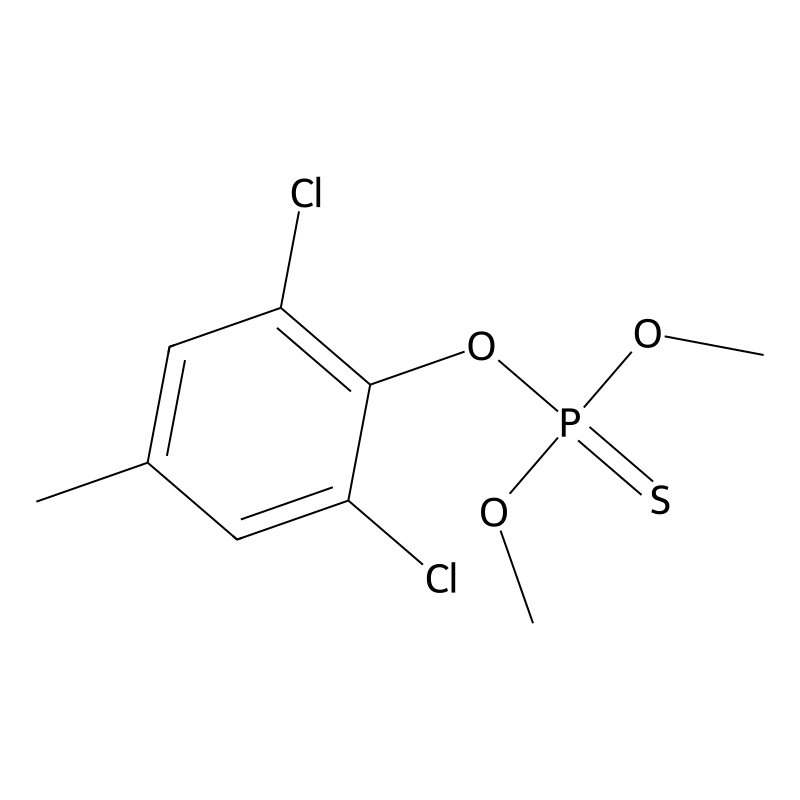

Tolclofos-methyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.3-0.4 ppm at 23 °C

In hexane 3.8%, exylene 36.0%, methanol 5.9%

Soluble in common solvents such as acetone, xylene

Easily soluble in xylene, acetone, cyclohexanone, chlorform

Synonyms

Canonical SMILES

Tolclofos-methyl (CAS 57018-04-9) is a non-systemic organophosphorus contact fungicide primarily deployed for the commercial management of soil-borne basidiomycetes, notably Rhizoctonia solani. From a formulation and procurement perspective, it presents as a highly stable active ingredient with a low water solubility of 1.10 mg/L at 25 °C and a lipophilic profile (log Kow = 4.56), facilitating excellent retention on treated seeds and in the soil matrix without excessive leaching[1]. Unlike highly volatile or rapidly degrading alternatives, it possesses a low vapor pressure (57 mPa at 20 °C) and exhibits exceptional hydrolytic stability across standard agricultural pH ranges, with a DT50 of 417 days at pH 7 (22 °C) [2]. This combination of low aqueous mobility, high hydrolytic stability, and targeted phospholipid biosynthesis inhibition makes it a preferred baseline material for flowable seed treatments and in-furrow protective formulations.

Procurement decisions often weigh Tolclofos-methyl against alternative Rhizoctonia-active fungicides such as azoxystrobin (a broad-spectrum QoI) or pencycuron (a phenylurea). Generic substitution with azoxystrobin frequently fails because Rhizoctonia anastomosis groups (AGs) exhibit extreme variability in sensitivity to QoI fungicides, with some isolates demonstrating field-level insensitivity and breakthrough infections[1]. Conversely, while pencycuron is highly specific to Rhizoctonia, it demonstrates significant efficacy gaps against specific pathogenic subgroups, notably AG 4HG-III, leading to failures in commercial potato and vegetable crops [1]. Tolclofos-methyl avoids these substitution pitfalls by maintaining consistent, ultra-low EC50 values across all major anastomosis groups, ensuring predictable disease control regardless of the specific pathogen sub-strain present in the target soil [1].

Pan-Anastomosis Group Efficacy vs. Azoxystrobin

In comparative in vitro and in vivo sensitivity assays against 131 Rhizoctonia isolates, Tolclofos-methyl demonstrated uniform high-level efficacy across all tested anastomosis groups, yielding EC50 values between 0.001 and 0.098 μg/mL [1]. In stark contrast, the broad-spectrum comparator azoxystrobin exhibited extreme variability, with insensitive isolates requiring EC50 concentrations exceeding 5.0 μg/mL [1]. This represents a >50-fold difference in active ingredient requirement for insensitive strains.

| Evidence Dimension | In vitro mycelial growth inhibition (EC50) |

| Target Compound Data | 0.001 to 0.098 μg/mL across all AGs |

| Comparator Or Baseline | Azoxystrobin: > 5.0 μg/mL for insensitive isolates |

| Quantified Difference | >50-fold higher potency against insensitive Rhizoctonia strains |

| Conditions | In vitro poisoned food technique across multiple Rhizoctonia anastomosis groups |

Ensures reliable, strain-independent disease control, eliminating the risk of product failure due to localized pathogen insensitivity.

Targeted Efficacy Against Refractory Subgroups vs. Pencycuron

Pencycuron is frequently procured as a direct substitute for Tolclofos-methyl in potato seed treatments. However, greenhouse efficacy trials reveal a critical vulnerability: pencycuron provides poor control of the Rhizoctonia solani AG 4HG-III subgroup, resulting in a stem canker disease index of 21% [1]. Under identical conditions, Tolclofos-methyl completely prevented the development of stem canker and black scurf (disease index of 0%), demonstrating superior pan-group coverage [1].

| Evidence Dimension | Stem canker disease index (in vivo) |

| Target Compound Data | 0% disease index (complete prevention) |

| Comparator Or Baseline | Pencycuron: 21% disease index |

| Quantified Difference | Absolute suppression of stem canker vs. 21% breakthrough infection |

| Conditions | Greenhouse pot trials infested with R. solani AG 4HG-III |

Prevents costly crop downgrades by providing comprehensive protection against all Rhizoctonia anastomosis groups, including those resistant to phenylureas.

Hydrolytic Stability for Extended Formulation Shelf-Life

For formulators developing flowable seed treatments or wettable powders, the hydrolytic stability of the active ingredient is paramount. Tolclofos-methyl exhibits exceptional resistance to hydrolytic degradation in aqueous environments. At 22 °C, its DT50 values are 139 days at pH 5, 417 days at pH 7, and 238 days at pH 9 [1]. This prolonged stability in neutral to slightly acidic/alkaline conditions ensures that aqueous suspension concentrates (SC) or flowable seed treatments (FS) maintain their active ingredient titer throughout extended commercial storage.

| Evidence Dimension | Aqueous Hydrolysis Half-Life (DT50) |

| Target Compound Data | 417 days at pH 7 (22 °C) |

| Comparator Or Baseline | Standard organophosphate baseline (typically susceptible to rapid alkaline hydrolysis) |

| Quantified Difference | Maintains structural integrity for >1 year in neutral aqueous solutions |

| Conditions | Sterile aqueous buffered solutions at 22 °C across pH 5, 7, and 9 |

Allows formulators to develop stable, water-based suspension concentrates with extended shelf lives without requiring complex stabilizing adjuvants.

Environmental Fate: Favorable Soil Half-Life vs. Historical Standards

Historically, organochlorines like quintozene (PCNB) were procured for Rhizoctonia control, but their extreme environmental persistence led to regulatory phase-outs. Tolclofos-methyl offers a highly favorable environmental degradation profile, with an aerobic soil metabolism DT50 ranging from 2 to 30 days (geometric mean: 9.2 days) [1]. Despite this relatively rapid degradation into non-toxic metabolites, its strong soil adsorption (Koc 1600-6100) ensures it remains localized in the infection zone long enough to protect germinating seeds, without causing long-term ecological accumulation [2].

| Evidence Dimension | Aerobic soil half-life (DT50) |

| Target Compound Data | 9.2 days (geometric mean) |

| Comparator Or Baseline | Quintozene (PCNB): > 100 days to years (highly persistent) |

| Quantified Difference | Rapid environmental clearance while maintaining sufficient application-window efficacy |

| Conditions | Aerobic soil metabolism studies across 11 standard soil types |

Satisfies strict modern environmental procurement criteria and rotational crop restrictions while effectively replacing phased-out persistent organochlorines.

Commercial Seed Treatment Formulations (Flowable Liquids)

Because of its high hydrolytic stability (DT50 > 400 days at pH 7) and low water solubility, Tolclofos-methyl is the ideal active ingredient for flowable seed treatment (FS) formulations. It provides a durable protective halo around germinating seeds (such as potatoes, cotton, and sugar beets) without leaching out of the root zone during early spring rains, directly leveraging its strong soil adsorption (Koc 1600-6100) [1].

In-Furrow Application for Refractory Rhizoctonia Strains

In regions where Rhizoctonia solani populations have developed insensitivity to QoI fungicides (like azoxystrobin) or where specific anastomosis groups (like AG 4HG-III) evade phenylurea fungicides (like pencycuron), Tolclofos-methyl serves as the critical procurement choice. Its uniform efficacy across all AGs ensures reliable prevention of stem canker and black scurf when applied directly in-furrow during planting [2].

Replacement of Phased-Out Organochlorines in Turf and Ornamental Management

For industrial turf and ornamental root rot management, buyers transitioning away from environmentally persistent organochlorines (e.g., quintozene) utilize Tolclofos-methyl. It matches the historical contact-fungicide performance against soil-borne basidiomycetes while offering a highly favorable aerobic soil half-life (geometric mean 9.2 days), ensuring compliance with modern environmental persistence regulations without sacrificing efficacy [3].

References

- [1] Minnesota Department of Agriculture. Tolclofos-methyl Environmental Fate and Ecological Risk Assessment. MDA, 2013.

- [2] Muzhinji, N., et al. 'Variation in Fungicide Sensitivity Among Rhizoctonia Isolates Recovered from Potatoes in South Africa.' Plant Disease, vol. 102, no. 8, 2018, pp. 1520-1526.

- [3] Food and Agriculture Organization of the United Nations (FAO). Pesticide Residues in Food - 2019 JMPR Evaluations: Tolclofos-methyl. FAO Plant Production and Protection Paper, 2019.

Purity

Color/Form

Colorless crystals

White cyrstalline solid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

LogP

log Kow = 4.56

Appearance

Melting Point

MP: 75-80 °C

Storage

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Vapor Pressure

4.30X10-4 mm Hg at 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Six-week old Sprague-Dawley rats were given an oral dose of 5 mg/kg bw of [(14)C-4-methyl]-tolclofos-methyl (radiochemical purity, 99%) dissolved in corn oil, and radiocarbon was monitored in urine, feces and expired air for seven days after administration. Within 24 hr, 62-67% of the administered dose was excreted in the urine, 16-21% in the feces and less than 1% in the expired air. Total radiocarbon residues in the whole body represented less than 1% of the dose seven days after administration. Whole-body autoradiography performed 1 and 6 hr after treatment showed the highest accumulation of radiolabel in stomach and intestines, followed by kidney and liver

Male and female Sprague-Dawley rats received single oral doses of 5 or 200 mg/kg bw of tolclofos-methyl labelled uniformly with (14)C in the benzene ring (radiochemical purity, > 99%). Another group of animals was treated orally for 14 consecutive days with unlabelled tolclofos-methyl at 5 mg/kg bw per day and then with a single oral dose of [(14)C-phenyl]-tolclofos-methyl at 5 mg/kg bw. The administered radiocarbon was readily excreted, more than 95% of the dose being eliminated in the urine and feces within 48 hr. The amount excreted in urine after seven days was 85-91%; elimination in feces at that time was: consecutive dose group, 9.3% in males and 12% in females; low-dose group, 20% in males and 19% in females; and high-dose group, 20% in males and 12% in females. Excretion as (14)C-carbon dioxide accounted for < 0.1% of the dose in all groups. The concentration of (14)C reached a peak within 2r h in almost all tissues. After administration of the low dose, the highest concentrations were found in the kidney; expressed in tolclofos-methyl equivalents, the levels were 4700 ng/g tissue in males and 3450 ng/g tissue in females; the levels in plasma were 1140 ng/mL in males and 1270 ng/mL in females. Those in the liver were 1240 ng/g tissue in males and 1220 ng/g tissue in females, and those in blood were 736 ng/mL in males and 835 ng/mL in females. The concentrations of (14)C in various organs 72 hr after administration were In male and female rats with bile-duct cannulas, cumulative excretion of (14)C over 48 hr was 5.8-12% of the dose in bile, 47-59% in urine and 42-24% in feces.

Metabolism Metabolites

Male and female Sprague-Dawley rats were given an oral dose of 5 or 200 mg/kg bw tolclofos-methyl labelled with (14)C either in the 4-methyl group or uniformly in the phenyl ring, with or without pretreatment with unlabelled tolclofos-methyl at 5 mg/kg bw per day for 14 consecutive days. Metabolites were isolated from the feces, urine, bile and major tissues by chromatography and identified by co-chromatography with authentic standards and/or spectroanalysis. More than 10 metabolites were detected in the excreta. No marked differences were seen in relation to sex or dose. The major metabolites detected in the excreta were O-methyl O-hydrogen-O-(2,6-dichloro-4-methylphenyl)phosphate (10-26% of urinary (14)C), O-methyl-O-hydrogen-O-(2,6-dichloro-4- hydroxymethylphenyl) phosphorothioate (12-25%), O-methyl O-hydrogen-O-(2,6-dichloro-4-carboxyphenyl)-phosphorothioate (11-35%) and O-methyl-O-hydrogen-O-(2,6-dichloro-4-methylphenyl)-phosphorothioate (12-44%). In rats with bile cannulas, most of the radiolabel excreted into the bile within 24 hr after administration was associated with polar metabolites; the major metabolites in the bile were O-methyl-O-hydrogen-O-(2,6- dichloro-4-hydroxymethylphenyl)-phosphorothioate and 2,6-dichloro-4- methylphenol glucuronides. Radiocarbon excreted into the feces within 24 hr after administration was associated only with the parent compound. Two hours after oral administration, the major metabolites in blood, liver and kidney were O,O-dimethyl-O-(2,6-dichloro-4- carboxyphenyl) phosphorothioate, 3,5-dichloro-4- hydroxybenzaldehyde, O-methyl-O-hydrogen O-(2,6-dichloro-4-methylphenyl)-phosphorothioate and O-methyl-O-hydrogen-O-(2,6-dichloro-4-hydroxymethylphenyl)-phosphorothioate. Only a small amount of the parent compound was detected in the liver. The major biotransformation reactions were oxidative desulfuration to oxon and related derivatives, oxidation of the 4-methyl group to alcohols and acids, cleavage of the P-O-aryl and P-O-methyl linkages and conjugation of the resultant acids and phenols with glucoronic acids.

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

Preparation: T. Kato et al., Germany patent 2501040; United Kingdom patent 1467561 (1975, 1977 both to Sumitomo).

Analytic Laboratory Methods

The organophosphorus pesticides including phorate, diazinon, tolclofos-methyl, fenitrothin, malathion, fenthion, isocarbophos, quinalphos and phenamiphos, in peanut oils were determined by liquid-liquid extraction coupled with dispersive solid phase extraction and gas chromatography-mass spectrometry (GC-MS). The mixture of multi-walled carbon nanotubes and alumina was used as adsorbent in dispersive solid phase extraction. The effects of some experimental conditions, such as types of multi-walled carbon nanotubes, amount of adsorbents and extraction time were examined. The limits of detection for the analytes were between 0.7 and 1.6 ug/kg. The obtained recoveries of the analytes in the samples were between 85.9 and 114.3% and relative standard deviations were lower than 8.48%.

A liquid chromatography (LC) method for the quantitative determination of five fungicide residues (dichloran, flutriafol, o-phenylphenol, prochloraz and tolclofos methyl) in oranges, lemons, bananas, peppers, chards and onions is described. The residues were extracted by matrix solid-phase dispersion (MSPD) using C8. Quantitative analysis was performed by isocratic LC coupled to quadrupole mass spectrometer using atmospheric pressure chemical ionization in the negative ionization mode. The limit of quantification was 0.01 mg/kg for flutriafol, o-phenylphenol and dichloran, and 0.1 mg/kg for prochloraz and tolclofos methyl. The MSPD method is also suitable for LC-UV analysis but higher limits of quantification (between 1 and 5 mg/kg) were obtained. Validation of the method was performed between 0.01 and 25 mg/kg. Recoveries for fungicides ranged from 52.5 to 91.1% with relative standard deviations between 6.1 and 11.9%. The method was applied to the determination of residues in samples taken from agricultural cooperatives. The fungicides most often detected were o-phenylphenol and prochloraz.

In this study, a new analytical method was developed based on gas chromatography-triple quadrupole tandem mass spectrometry (GC-MS/MS) and used to determine 32 multiclass pesticides in ginseng products. The analytical method was validated, yielding recovery rates in the range of 55.2-108.3%, with precision values expressed as relative standard deviation (RSD) lower or equal to 12% at the spiking levels of 30, 100, and 1000 ug/kg. Correlation coefficients and LOQs (limit of quantification) were in the range 0.9801-0.9989 and 0.15-70 g/kg, respectively. With these validation data and this method, multiresidue pesticides of ginseng samples (fresh ginseng (n=118), red ginseng (n=24), dried ginseng (n=10)) were analyzed. Among them, the most frequently detected pesticide was tolclofos-methyl. Tolclofos-methyl was detected in 86.4% of fresh ginseng (18.25-404.5 ug/kg), 91.7% of red ginseng (13.14-119.4 ug/kg), and 87.5% of dried ginseng (23.15-3673 ug/kg).

A method was developed for monitoring dichloran, flutriafol, o-phenylphenol, prochloraz, and tolclofos-methyl in fruits and vegetables, using matrix solid-phase dispersion and liquid chromatography with mass spectrometry detection. The method was used to determine fungicide content in 200 samples of chards, onions, peppers, bananas, lemons, and oranges. Of the samples examined, 54% contained o-phenylphenol with concentrations ranging from 0.005 to 3.34 mg/kg and 35% showed prochloraz in the range of 0.06-1.95 mg/kg. Dichloran, flutriafol, and tolclofos-methyl were detected only occasionally. Only 4% of the samples exceeded the European Union maximum residue limits. The pesticides involved were tolclofos-methyl in 3 samples, o-phenylphenol and flutriafol in 2, and dichloran in one. The calculation of estimated daily intake from these monitoring data showed that dietary intakes were much lower than the acceptable daily intakes established by international agencies.

Storage Conditions

Stability Shelf Life

Dates

2: Fenoll J, Ruiz E, Flores P, Hellín P, Navarro S. Reduction of the movement and persistence of pesticides in soil through common agronomic practices. Chemosphere. 2011 Nov;85(8):1375-82. doi: 10.1016/j.chemosphere.2011.07.063. Epub 2011 Aug 27. PubMed PMID: 21872905.

3: Li W, Wu R, Duan J, Saint CP, van Leeuwen J. Impact of prechlorination on organophosphorus pesticides during drinking water treatment: Removal and transformation to toxic oxon byproducts. Water Res. 2016 Nov 15;105:1-10. doi: 10.1016/j.watres.2016.08.052. Epub 2016 Aug 26. PubMed PMID: 27589240.

4: Zhou M, Hu N, Shu S, Wang M. Molecularly imprinted nanomicrospheres as matrix solid-phase dispersant combined with gas chromatography for determination of four phosphorothioate pesticides in carrot and yacon. J Anal Methods Chem. 2015;2015:385167. doi: 10.1155/2015/385167. Epub 2015 Apr 14. PubMed PMID: 25954569; PubMed Central PMCID: PMC4411505.

5: Montuori P, Aurino S, Nardone A, Cirillo T, Triassi M. Spatial distribution and partitioning of organophosphates pesticide in water and sediment from Sarno River and Estuary, Southern Italy. Environ Sci Pollut Res Int. 2015 Jun;22(11):8629-42. doi: 10.1007/s11356-014-4016-z. Epub 2015 Jan 7. PubMed PMID: 25561261.

6: Martínez-Domínguez G, Plaza-Bolaños P, Romero-González R, Garrido-Frenich A. Analytical approaches for the determination of pesticide residues in nutraceutical products and related matrices by chromatographic techniques coupled to mass spectrometry. Talanta. 2014 Jan;118:277-91. doi: 10.1016/j.talanta.2013.10.006. Epub 2013 Oct 16. Review. PubMed PMID: 24274299.

7: Halwachs S, Schäfer I, Kneuer C, Seibel P, Honscha W. Assessment of ABCG2-mediated transport of pesticides across the rabbit placenta barrier using a novel MDCKII in vitro model. Toxicol Appl Pharmacol. 2016 Aug 15;305:66-74. doi: 10.1016/j.taap.2016.06.007. Epub 2016 Jun 8. PubMed PMID: 27288731.

8: Cabizza M, Dedola F, Satta M. Residues behavior of some fungicides applied on two greenhouse tomato varieties different in shape and weight. J Environ Sci Health B. 2012;47(5):379-84. doi: 10.1080/03601234.2012.648531. PubMed PMID: 22424061.

9: Blasco C, Picó Y, Font G. Monitoring of five postharvest fungicides in fruit and vegetables by matrix solid-phase dispersion and liquid chromatography/mass spectrometry. J AOAC Int. 2002 May-Jun;85(3):704-11. PubMed PMID: 12083263.

10: Montuori P, Aurino S, Garzonio F, Sarnacchiaro P, Polichetti S, Nardone A, Triassi M. Estimates of Tiber River organophosphate pesticide loads to the Tyrrhenian Sea and ecological risk. Sci Total Environ. 2016 Jul 15;559:218-231. doi: 10.1016/j.scitotenv.2016.03.156. Epub 2016 Apr 8. PubMed PMID: 27065443.

11: Ccanccapa A, Masiá A, Andreu V, Picó Y. Spatio-temporal patterns of pesticide residues in the Turia and Júcar Rivers (Spain). Sci Total Environ. 2016 Jan 1;540:200-10. doi: 10.1016/j.scitotenv.2015.06.063. Epub 2015 Jun 25. PubMed PMID: 26118860.

12: Lee KG, Jo EK. Multiresidue pesticide analysis in Korean ginseng by gas chromatography-triple quadrupole tandem mass spectrometry. Food Chem. 2012 Oct 15;134(4):2497-503. doi: 10.1016/j.foodchem.2012.04.094. Epub 2012 Apr 21. PubMed PMID: 23442716.

13: Uclés A, Herrera López S, Dolores Hernando M, Rosal R, Ferrer C, Fernández-Alba AR. Application of zirconium dioxide nanoparticle sorbent for the clean-up step in post-harvest pesticide residue analysis. Talanta. 2015 Nov 1;144:51-61. doi: 10.1016/j.talanta.2015.05.055. Epub 2015 May 30. PubMed PMID: 26452791.

14: Blasco C, Picó Y, Mañes J, Font G. Determination of fungicide residues in fruits and vegetables by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. J Chromatogr A. 2002 Feb 22;947(2):227-35. PubMed PMID: 11883656.

15: Audenaert J, Vissers M, Gobin B. TESTING SIDE-EFFECTS OF COMMON PESTICIDES ON A. SWIRSKII UNDER GREENHOUSE CIRCUMSTANCES. Commun Agric Appl Biol Sci. 2014;79(2):207-10. PubMed PMID: 26084099.

16: Kojima M, Fukunaga K, Sasaki M, Nakamura M, Tsuji M, Nishiyama T. Evaluation of estrogenic activities of pesticides using an in vitro reporter gene assay. Int J Environ Health Res. 2005 Aug;15(4):271-80. PubMed PMID: 16175743.

17: Osman KA, Al-Humaid AM, Al-Rehiayani SM, Al-Redhaiman KN. Monitoring of pesticide residues in vegetables marketed in Al-Qassim region, Saudi Arabia. Ecotoxicol Environ Saf. 2010 Sep;73(6):1433-9. doi: 10.1016/j.ecoenv.2010.05.020. Epub 2010 Jun 8. PubMed PMID: 20627311.

18: Andersen HR, Vinggaard AM, Rasmussen TH, Gjermandsen IM, Bonefeld-Jørgensen EC. Effects of currently used pesticides in assays for estrogenicity, androgenicity, and aromatase activity in vitro. Toxicol Appl Pharmacol. 2002 Feb 15;179(1):1-12. PubMed PMID: 11884232.

19: Su R, Xu X, Wang X, Li D, Li X, Zhang H, Yu A. Determination of organophosphorus pesticides in peanut oil by dispersive solid phase extraction gas chromatography-mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Nov 15;879(30):3423-8. doi: 10.1016/j.jchromb.2011.09.016. Epub 2011 Sep 13. PubMed PMID: 21963478.

20: Malandrakis AA, Vattis KN, Doukas EG, Markoglou AN. Effect of phenylpyrrole-resistance on fitness parameters and ochratoxin production in Aspergillus carbonarius. Int J Food Microbiol. 2013 Aug 1;165(3):287-94. doi: 10.1016/j.ijfoodmicro.2013.05.019. Epub 2013 May 29. PubMed PMID: 23800740.